AZD-4818
Overview
Description
AZD-4818 is a small molecule compound developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent antagonist of the chemokine receptor 1 (CCR1), which is involved in the inflammatory response. This compound has been primarily investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-4818 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a chiral epoxide intermediate, which is then subjected to ring-opening reactions with various nucleophiles. The synthetic route typically involves the use of catalytic asymmetric epoxidation employing metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of robust and efficient synthesis methods to ensure high yield and purity of the final product. The process is designed to be scalable and cost-effective, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
AZD-4818 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study the chemokine receptor 1 and its role in inflammation.
Biology: Investigated for its effects on immune cell function and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating chronic obstructive pulmonary disease and other inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
AZD-4818 exerts its effects by antagonizing the chemokine receptor 1 (CCR1). This receptor is involved in the recruitment and activation of immune cells, such as monocytes and neutrophils, to sites of inflammation. By blocking CCR1, this compound inhibits the inflammatory response, reducing tissue damage and improving symptoms in conditions like chronic obstructive pulmonary disease .
Comparison with Similar Compounds
Similar Compounds
BX471: Another CCR1 antagonist with similar anti-inflammatory properties.
CCX354: A potent CCR1 antagonist used in research for inflammatory diseases.
CP481715: Investigated for its effects on CCR1 and potential therapeutic applications.
Uniqueness of AZD-4818
This compound stands out due to its high potency and selectivity for the chemokine receptor 1. It has shown promising results in preclinical and clinical studies, particularly in the treatment of chronic obstructive pulmonary disease. Its well-characterized mechanism of action and favorable safety profile make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUHSABWJPWNK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143232 | |
Record name | AZD-4818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003566-93-5 | |
Record name | AZD-4818 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4818 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-4818 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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